molecular formula C20H25N3O2 B4624747 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine

Cat. No. B4624747
M. Wt: 339.4 g/mol
InChI Key: ASVRXOFQQJDGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the attachment of specific functional groups to piperazine or pyridine bases. Compounds with similar structures have been synthesized for various pharmacological purposes, indicating a complex and versatile synthetic pathway that could apply to the target compound (Kamiński et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using techniques like X-ray crystallography. For example, studies have reported the crystal and molecular structures of derivatives, highlighting the importance of substituents and their positions on the molecular conformation and interactions (Khedhiri et al., 2016).

Chemical Reactions and Properties

The chemical behavior of piperazine derivatives is influenced by their functional groups, leading to various reactions such as nucleophilic substitutions. These reactions are crucial for the modification of the compound and the introduction of pharmacologically active moieties (Patel et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of similar compounds have been studied, providing insights into how these characteristics might affect the compound's behavior in biological systems. For instance, solubility can influence the compound's bioavailability and distribution (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the potential applications and safety of the compound. Studies on similar compounds have explored their interactions with biological targets, offering a foundation for predicting the chemical behavior of the target compound (Yasuda et al., 1988).

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyamide Synthesis : Compounds related to "1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine" have been utilized in the synthesis of polyamides. For example, theophylline and thymine were reacted with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine, resulting in water-soluble polyamides with molecular weights ranging from 2000 to 6000 (Hattori & Kinoshita, 1979).

Biomedical Research Applications

  • Antidepressant Development : The compound "1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated as a novel antidepressant, focusing on its metabolic pathways involving oxidation to various metabolites through the action of enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into the drug's biotransformation and potential for clinical use (Hvenegaard et al., 2012).

Environmental Applications

  • CO2 Capture : Aqueous solutions of piperazine derivatives have been explored for carbon dioxide (CO2) capture through absorption/stripping processes. Piperazine is noted for its thermal degradation resistance and oxidation resistance compared to other amines like monoethanolamine (MEA), suggesting its potential for energy-efficient CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-7-8-18(14-16(15)2)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVRXOFQQJDGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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